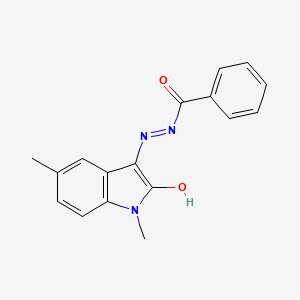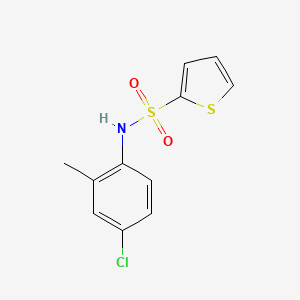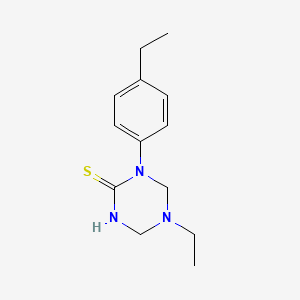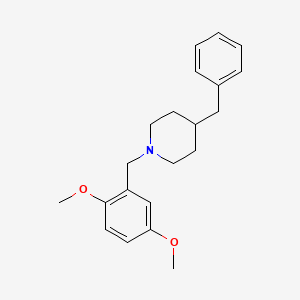
N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide, commonly referred to as DIMBI, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. The compound belongs to the class of hydrazones and has been found to exhibit a range of biochemical and physiological effects, making it a promising compound for further study. In
Applications De Recherche Scientifique
DIMBI has been found to exhibit a range of biological activities, making it a promising compound for scientific research. Some of the applications of DIMBI in scientific research include:
1. Antimicrobial activity: DIMBI has been found to exhibit potent antimicrobial activity against a range of bacteria and fungi.
2. Anticancer activity: DIMBI has been shown to exhibit anticancer activity against various cancer cell lines, making it a potential candidate for cancer therapy.
3. Anti-inflammatory activity: DIMBI has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
4. Antioxidant activity: DIMBI has been found to exhibit antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.
Mécanisme D'action
The exact mechanism of action of DIMBI is not fully understood. However, it is believed that the compound exerts its biological activities by interacting with various cellular targets, including enzymes and receptors. For example, DIMBI has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to the induction of cell death. Additionally, DIMBI has been found to interact with certain receptors involved in the inflammatory response, leading to the suppression of inflammation.
Biochemical and Physiological Effects
DIMBI has been found to exhibit a range of biochemical and physiological effects, including:
1. Induction of apoptosis: DIMBI has been found to induce apoptosis in cancer cells, leading to the inhibition of cancer cell proliferation.
2. Inhibition of cell migration: DIMBI has been found to inhibit the migration of cancer cells, leading to the suppression of cancer metastasis.
3. Suppression of inflammation: DIMBI has been found to suppress the production of pro-inflammatory cytokines, leading to the suppression of inflammation.
4. Antioxidant activity: DIMBI has been found to exhibit antioxidant activity, leading to the protection of cells against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DIMBI in lab experiments is its potent biological activity, which makes it a promising compound for further study. Additionally, the synthesis method of DIMBI is relatively simple and yields a high purity product. However, one of the limitations of using DIMBI in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on DIMBI, including:
1. Investigation of its potential as a cancer therapy: Further studies are needed to investigate the potential of DIMBI as a cancer therapy, including in vivo studies and clinical trials.
2. Identification of its cellular targets: Further studies are needed to identify the cellular targets of DIMBI, which may provide insights into its mechanism of action.
3. Development of analogs: Further studies are needed to develop analogs of DIMBI with improved potency and selectivity.
4. Investigation of its potential in other diseases: Further studies are needed to investigate the potential of DIMBI in other diseases, such as inflammatory diseases and neurodegenerative diseases.
Conclusion
In conclusion, N-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is a promising compound for scientific research, exhibiting potent biological activity and a range of potential applications. The synthesis method of DIMBI is relatively simple and yields a high purity product, making it a promising compound for further study. Future research on DIMBI should focus on investigating its potential as a cancer therapy, identifying its cellular targets, developing analogs, and investigating its potential in other diseases.
Méthodes De Synthèse
The synthesis of DIMBI involves the reaction of 2-acetyl-1,5-dimethyl-3-oxo-2,3-dihydro-1H-indole with benzohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions and the resulting product is purified by recrystallization. The yield of the synthesis method is reported to be around 70%.
Propriétés
IUPAC Name |
N-(2-hydroxy-1,5-dimethylindol-3-yl)iminobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-11-8-9-14-13(10-11)15(17(22)20(14)2)18-19-16(21)12-6-4-3-5-7-12/h3-10,22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQZKWKJMWCXIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2N=NC(=O)C3=CC=CC=C3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(3Z)-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cis-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5615596.png)

![2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-[2-(1-methyl-1H-imidazol-2-yl)ethyl]benzamide](/img/structure/B5615613.png)
![N-[rel-(3R,4S)-1-(2-chloro-4-fluorobenzyl)-4-cyclopropyl-3-pyrrolidinyl]-3-hydroxypropanamide hydrochloride](/img/structure/B5615619.png)


![4-[4-(5-chloropyridin-2-yl)piperazin-1-yl]-2-(trifluoromethyl)pyrimidine](/img/structure/B5615639.png)
![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B5615643.png)
![ethyl 2-[(2-chlorophenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate](/img/structure/B5615666.png)
![2-chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid](/img/structure/B5615667.png)
![3-fluoro-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5615669.png)

![ethyl 6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate 3-oxide](/img/structure/B5615677.png)